Balsalazide-d3
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Overview
Description
Balsalazide is a prodrug of 5-aminosalicylic acid (5-ASA), designed to release 5-ASA in the colon, minimizing systemic absorption and associated side effects. Its therapeutic efficacy does not require systemic absorption, and it is metabolized by bacterial azo reductases in the colon. Balsalazide demonstrates effectiveness in the treatment of mild-to-moderate ulcerative colitis and in maintenance therapy to prevent disease relapse (Muijsers & Goa, 2012).
Synthesis Analysis
The synthesis of balsalazide involves condensation, reduction, diazotization, coupling, and salification from 4-nitrobenzoyl chloride, with its chemical structure confirmed through various analytical methods including elemental analysis, UV, IR, 1HNMR, and ESI-MS. This synthesis process is deemed feasible (Leng Zong-kang, 2004).
Scientific Research Applications
Therapeutic Mechanism in Ulcerative Colitis
Balsalazide is metabolized in the colon to release its active moiety, mesalazine, which acts locally to exert anti-inflammatory effects. This process does not require systemic absorption, aligning with its therapeutic efficacy for treating mild-to-moderate ulcerative colitis. Clinical trials have demonstrated Balsalazide's effectiveness in managing active disease states and maintaining remission, with a notable comparison to other treatments such as delayed-release mesalazine and sulfasalazine (Muijsers & Goa, 2002).
Comparative Efficacy with Probiotics
In the context of inflammatory bowel diseases, Balsalazide, when used in conjunction with a high-concentration probiotic preparation (VSL#3), has shown enhanced efficacy over standard doses of mesalazine or Balsalazide monotherapy in treating ulcerative colitis. This suggests potential research applications in exploring synergistic effects between Balsalazide-d3 and probiotics for inflammatory bowel disease management (Chapman, Plosker, & Figgitt, 2006).
Role in Drug Formulations
Research into Balsalazide's pharmacokinetics, particularly its limited systemic absorption and conversion to mesalazine in the colon, underscores its utility in drug formulations designed to minimize systemic side effects while targeting the colon directly. This pharmacokinetic profile might be crucial in developing new therapeutic formulations or exploring the enhanced stability and efficacy of Balsalazide-d3 variants (Schroeder, 2002).
Safety And Hazards
Balsalazide may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; worsening colitis symptoms–fever, stomach pain, cramps, or bloody diarrhea; kidney problems–little or no urinating, swelling, rapid weight gain; liver problems–upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or low red blood cells (anemia)–pale skin, unusual tiredness, feeling light-headed or short of breath, cold hands and feet .
properties
IUPAC Name |
3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-DINNLGBQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balsalazide-d3 |
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